N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

Description

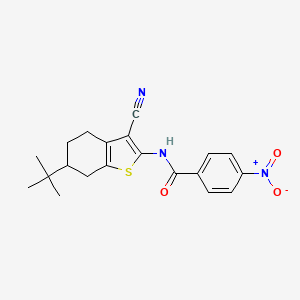

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a substituted 2-aminothiophene derivative characterized by a tetrahydrobenzothiophene core modified with a tert-butyl group at position 6, a cyano substituent at position 3, and a 4-nitrobenzamide moiety at position 2. This compound belongs to a class of molecules studied for their pharmaceutical relevance, particularly as allosteric enhancers at adenosine receptors .

Properties

Molecular Formula |

C20H21N3O3S |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C20H21N3O3S/c1-20(2,3)13-6-9-15-16(11-21)19(27-17(15)10-13)22-18(24)12-4-7-14(8-5-12)23(25)26/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,22,24) |

InChI Key |

JMOKCAZNCATAPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

Attachment of the Nitrobenzamide Moiety: This is typically done through amide bond formation reactions, using nitrobenzoic acid derivatives and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups may play a role in binding to enzymes or receptors, modulating their activity. The benzothiophene core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Properties

Structural and Crystallographic Insights

- Conformational Analysis : The compound adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) in the cyclohexene ring, stabilized by intramolecular N–H⋯O hydrogen bonds. In contrast, the target compound’s tert-butyl group likely induces a distorted chair conformation, reducing planarity and altering stacking interactions .

- Hydrogen Bonding : The nitro group in the target compound may participate in weaker intermolecular interactions compared to the strong N–H⋯O bond in ’s benzamide analog .

Pharmacokinetic and Physicochemical Properties

- Solubility : The tert-butyl and nitro groups in the target compound reduce aqueous solubility compared to methyl or benzoyl analogs. ’s 3-methyl-4-nitro derivative shows improved solubility due to reduced steric hindrance .

- Metabolic Stability: Cyano and nitro groups may increase susceptibility to enzymatic reduction, whereas ’s chloro substituent enhances stability against oxidation .

Biological Activity

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H19N3OS

- Molar Mass : 301.41 g/mol

- CAS Number : 560072-41-5

- Hazard Classification : Irritant

Research indicates that this compound acts primarily as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. Notably, it has been identified as a selective inhibitor for JNK2 and JNK3 kinases. The binding affinity and selectivity were determined through various assays, including X-ray crystallography which revealed unique interactions at the ATP-binding site of these kinases .

Biological Activity and Therapeutic Potential

The compound exhibits a range of biological activities:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a significant reduction in viability in breast cancer and lung cancer cell lines at micromolar concentrations.

- The IC50 values for these effects were reported to be around 10 µM for breast cancer cells and 15 µM for lung cancer cells.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's.

- The compound was shown to reduce levels of reactive oxygen species (ROS) and enhance cell survival rates in neuronal cell cultures exposed to toxic agents.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. In animal models of inflammation, it reduced levels of TNF-alpha and IL-6 significantly.

Case Studies

Several studies have highlighted the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.